L-(-)-Sorbose

Overview

Description

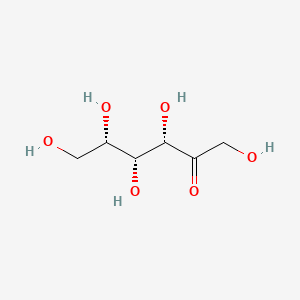

L-(-)-Sorbose (CAS 87-79-6) is a naturally occurring ketohexose with the molecular formula C₆H₁₂O₆ and an IUPAC name of (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one . It is a reducing sugar with a sweetness comparable to sucrose and a critical intermediate in the industrial synthesis of vitamin C (ascorbic acid) .

Biological Activity

L-(-)-Sorbose, a rare sugar and a C-3 epimer of D-fructose, has garnered significant attention in recent years for its diverse biological activities, particularly in the fields of oncology and metabolic regulation. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is primarily known for its low natural abundance and unique structural properties that differentiate it from common sugars. It is mainly utilized in the food industry as a sweetener and has potential applications in pharmaceuticals due to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through several mechanisms:

- Reactive Oxygen Species (ROS) Production : L-sorbose treatment leads to increased mitochondrial ROS levels, which are implicated in inducing apoptotic pathways. Specifically, studies demonstrated that treating Huh7 and HepG2 cells with 25 mM L-sorbose resulted in significant ROS production and decreased cell viability .

- Inhibition of Glycolysis : The compound is phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P), which inhibits hexokinase, thereby attenuating glycolysis. This metabolic disruption contributes to impaired mitochondrial function and enhanced apoptosis in cancer cells .

- Combination Therapy : In mouse xenograft models, L-sorbose has been shown to enhance the efficacy of traditional chemotherapy agents, suggesting its potential as an adjunct therapy in cancer treatment .

The biological activity of L-sorbose can be attributed to several key mechanisms:

- GLUT5 Transporter : L-sorbose is internalized into cells via the GLUT5 transporter, which plays a crucial role in its uptake and subsequent metabolic effects .

- KHK Regulation : The expression levels of KHK significantly influence the sensitivity of cancer cells to L-sorbose. Overexpression of KHK-C enhances sensitivity, while knockout of this enzyme results in resistance .

Study 1: Induction of Apoptosis

A study conducted on Huh7 and HepG2 cells revealed that treatment with L-sorbose led to a marked increase in apoptotic markers. The use of antioxidants like N-acetyl-L-cysteine (NAC) demonstrated that ROS production was a critical factor for apoptosis induced by L-sorbose .

Study 2: Xenograft Models

In vivo experiments using mouse xenograft models showed that L-sorbose not only inhibited tumor growth but also enhanced the effectiveness of chemotherapeutic agents when administered concurrently .

Data Table: Biological Effects of this compound

Scientific Research Applications

L-(-)-Sorbose, a rare sugar, is garnering attention for its diverse applications, particularly in the fields of cancer therapy, vitamin C production, and the creation of novel oligosaccharides .

Scientific Research Applications

Antitumor Activity: L-sorbose has demonstrated anticancer activities by inducing apoptosis in cancer cells . It enters cells via GLUT5 and is converted to S-1-P by KHK, which inhibits HK activity, leading to mitochondrial ROS production and apoptotic cell death. Additionally, S-1-P downregulates KHK-A expression, which modulates the Nrf2 antioxidation pathway .

- In vitro studies have shown that L-sorbose can kill various cancer cell lines, especially liver cancer cell lines like Huh7 and HepG2. For instance, the growth of Huh7 and HepG2 cell lines was significantly inhibited by treatment with 25 mM L-sorbose .

- In vivo studies using mouse xenograft models revealed that L-sorbose enhances the effect of tumor chemotherapy when combined with other anticancer drugs such as sorafenib . A greater inhibitory effect on tumor growth was observed when sorafenib was administered with L-sorbose, reducing tumor volume by more than half compared to individual treatments .

Vitamin C Production: L-sorbose serves as a crucial intermediate in the industrial production of vitamin C (L-ascorbic acid) . Systematic engineering of dehydrogenase can significantly enhance the production of L-sorbose .

Synthesis of Non-Digestible Oligosaccharides: L-sorbose is used in the biosynthesis of novel non-digestible oligosaccharides . These oligosaccharides can be tailored to specific applications through transfructosylation .

- NMR characterization has been used to elucidate the structure of L-sorbose-fructosylated carbohydrates, confirming the presence of specific linkages such as β-D-Fru-(2 → 5)-α-L-Sor .

Other Potential Applications: Rare sugars like L-sorbose exhibit beneficial activities including anti-obesity, anti-diabetic, and anti-pathogenic microorganism effects .

Data Table: L-Sorbose Efficacy in Cancer Cell Lines

| Cell Line | IC50 (24 h) | IC50 (48 h) | IC50 (72 h) |

|---|---|---|---|

| Huh7 | 33.82 mM | 27.32 mM | 30.88 mM |

| HepG2 | 27.68 mM | 34.89 mM | 22.60 mM |

IC50 = half-maximum inhibitory concentration

Case Study: Enhanced Production of L-Sorbose

- Objective: To enhance the production of L-sorbose using metabolic engineering .

- Method: Introduction of a gene encoding hemoglobin into Gluconobacter oxydans .

- Result: The titer of L-sorbose reached 298.61 g/L in a 5-L bioreactor .

- Conclusion: Systematic engineering of dehydrogenase significantly enhanced the production of L-sorbose .

Oligosaccharides

Oligosaccharides, including those derived from L-sorbose, have various health applications due to their specific biological activities . They are used as prebiotics in functional foods and nutraceutical products . Prebiotics are non-digestible oligosaccharides that modulate gastrointestinal problems and improve general health by promoting the fermentation of beneficial bacteria like bifidobacteria and lactobacilli in the gut . Benefits include relief of constipation, reduced colon cancer risk, pathogen inhibition, increased mineral absorption, immune modulation, and improved microbial balance .

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder .

- Melting Point : 163–165°C .

- Optical Rotation : [α]D ranges from -40.5° to -44.0° (c = 5, water) .

- Solubility: Highly soluble in water; poorly soluble in ethanol .

- Production: Primarily synthesized via microbial oxidation of D-sorbitol using Gluconobacter oxydans .

Structural Analogs: L-Sorbose vs. D-Sorbitol

Key Insight: The oxidation of D-sorbitol to L-sorbose by Gluconobacter oxydans is a highly efficient process, achieving yields of >90% under optimized fed-batch conditions .

Functional Derivatives: L-Sorbose vs. Diacetone L-Sorbose

Diacetone L-Sorbose (C₁₂H₂₀O₆) is a protected derivative used in organic synthesis to enhance stability and reactivity .

Key Insight : The acetonide group in Diacetone L-Sorbose prevents unwanted side reactions, making it ideal for multi-step synthetic pathways .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Optical Rotation ([α]D) | Solubility (Water) |

|---|---|---|---|

| This compound | 163–165 | -40.5° to -44.0° | High |

| Diacetone L-Sorbose | Not reported | Not reported | Moderate |

| D-Sorbitol | 95 | +4.0° | High |

Table 2: Industrial Production Metrics

| Parameter | L-Sorbose (Fed-Batch) | D-Sorbitol (Batch) |

|---|---|---|

| Yield | >90% | 85–90% |

| Productivity | 4.2 g/L/h | 3.8 g/L/h |

| Key Microbe | Gluconobacter oxydans | Zymomonas mobilis |

Preparation Methods

Microbial Fermentation Using Gluconobacter oxydans

Strain Selection and Adaptation

Industrial L-sorbose production relies on Gluconobacter oxydans, a gram-negative bacterium renowned for its ability to oxidize D-sorbitol to L-sorbose via membrane-bound sorbitol dehydrogenase (SLDH). Wild-type strains, however, exhibit limited tolerance to high D-sorbitol concentrations, typically capping at 15% (w/v) substrate loading . To overcome this, adaptive laboratory evolution (ALE) strategies have been employed. For instance, sequential culturing in media with incrementally increased D-sorbitol concentrations (1% steps) enables strains to thrive in environments containing up to 30–35% (w/v) D-sorbitol . This adaptation enhances membrane stability and enzyme activity under osmotic stress, critical for industrial-scale processes.

Semicontinuous Fermentation Systems

A landmark innovation in L-sorbose production is the semicontinuous fermentation system, which eliminates the need for repeated inoculum preparation. In this method, a 50 m³ fermenter is charged with a production medium containing 28% (w/v) D-sorbitol, 0.5% yeast extract, and mineral salts . The inoculum, comprising 1–10 g/L biomass (dry weight), is drawn from the previous fermentation cycle’s broth, ensuring high bacterial vitality and negligible lag phase . Each cycle operates under strict parameters:

-

Temperature : 35°C

-

Aeration : 1,600–1,800 m³ sterile air/hour

-

Pressure : 1.3 atm

-

pH : 5.5–6.0 (initial), dropping to 4.0–4.5 post-fermentation .

Under these conditions, G. oxydans converts 95–98 mol% of D-sorbitol to L-sorbose within 18–22 hours per cycle, achieving a productivity of 8.3 kg/m³/hour . The process can be repeated 50–200 times without significant loss of efficiency, underscoring its robustness .

Table 1: Key Parameters of Semicontinuous Fermentation

| Parameter | Value/Range | Source |

|---|---|---|

| D-Sorbitol Concentration | 25–35% (w/v) | |

| L-Sorbose Yield | 95–98 mol% | |

| Cycle Duration | 18–22 hours | |

| Productivity | 8.3 kg/m³/hour | |

| Fermenter Volume (Example) | 50 m³ |

Genetic Engineering and Metabolic Optimization

Overexpression of Sorbitol Dehydrogenase (SLDH)

Recent advances focus on enhancing SLDH activity through genetic engineering. In G. oxydans WSH-003, overexpression of the sldhAB gene under the constitutive PtufB promoter increased L-sorbose titer by 36.3% in batch fermentations . To further stabilize mRNA transcripts, artificial poly(A/T) tails (40–60 bp) were appended to the 3′-end of sldhAB, boosting mRNA half-life and translational efficiency . Strains engineered with a 50 bp poly(A/T) tail (G. oxydans-sldhAB6) achieved a 15.9% higher L-sorbose titer compared to the wild type .

Immobilized Cell Systems

Immobilization of engineered G. oxydans cells in calcium alginate beads extended operational stability during fed-batch fermentation. Over 20 days of semicontinuous operation, immobilized cells maintained a 33.7% higher L-sorbose output compared to free-cell systems, attributed to reduced shear stress and enhanced substrate uptake .

Table 2: Performance of Engineered G. oxydans Strains

Downstream Processing and Crystallization

Post-fermentation broth, containing 25–26% (w/v) L-sorbose, undergoes multistep concentration and crystallization. Initial evaporation in a falling-film evaporator at 60–80°C and 0.02 bar reduces water content, raising L-sorbose concentration to 42% (w/v) . A subsequent long-tube evaporator at 57°C further concentrates the solution to supersaturation (≥65% w/v), facilitating crystallization . The crystalline product is recovered via centrifugation, achieving ≥99.5% purity after washing with cold ethanol .

Table 3: Downstream Processing Conditions

| Step | Equipment | Temperature | Pressure | Concentration (w/v) |

|---|---|---|---|---|

| Primary Evaporation | Falling-film evaporator | 60–80°C | 0.02 bar | 25% → 42% |

| Secondary Evaporation | Long-tube evaporator | 57°C | 0.02 bar | 42% → 65% |

| Crystallization | Cooling crystallizer | 4–10°C | Ambient | 65% → 99.5% |

Comparative Analysis of Preparation Methods

Traditional Batch Fermentation vs. Semicontinuous Systems

Traditional batch processes, using 10–15% (w/v) D-sorbitol, yield ≤400 g/L L-sorbose over 4–5 days, whereas semicontinuous systems achieve 800–950 g/L in 20 hours per cycle . The latter reduces downtime by 70% and increases annual production capacity by 3.5-fold.

Wild-Type vs. Engineered Strains

Genetic modifications elevate L-sorbose productivity from 4.2 g/L/hour (wild type) to 6.8 g/L/hour (engineered strains), with immobilized systems pushing this to 9.1 g/L/hour .

Table 4: Method Comparison

| Metric | Batch Fermentation | Semicontinuous | Engineered Strains |

|---|---|---|---|

| D-Sorbitol Loading (w/v) | 10–15% | 25–35% | 25–35% |

| Cycle Time | 96–120 hours | 18–22 hours | 18–22 hours |

| L-Sorbose Titer (g/L) | 350–400 | 800–950 | 950–1,100 |

| Annual Output (tonnes) | 5,000 | 17,500 | 23,000 |

Properties

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-OTWZMJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048704 | |

| Record name | L-(-)-Sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-79-6 | |

| Record name | L-(-)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(-)-Sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2001607Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.